molecular formula C7H4FN B8067180 2-Ethynyl-4-fluoropyridine

2-Ethynyl-4-fluoropyridine

Cat. No.: B8067180
M. Wt: 121.11 g/mol
InChI Key: RZCTZTABYLWGCQ-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoropyridine is an organic compound with the molecular formula C₇H₄FN It is a fluorinated pyridine derivative, characterized by the presence of an ethynyl group at the second position and a fluorine atom at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-fluoropyridine typically involves the use of palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, where 2-bromo-4-fluoropyridine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures (around 80°C) in a solvent such as acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Often used in Sonogashira coupling.

    Solvents: Acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM) are commonly used solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce various substituted pyridines.

Scientific Research Applications

2-Ethynyl-4-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors and other therapeutic agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2-ethynyl-4-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCTZTABYLWGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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